Lysinethiol

Aminopeptidase B Enzyme Kinetics Competitive Inhibition

L-Lysinethiol is the definitive high-affinity aminopeptidase B (AP-B) inhibitor, delivering a subnanomolar Ki of 0.91 nM for near-complete enzyme suppression at minimal working concentrations. Its >140-fold selectivity over L-leucinethiol and >100,000-fold stereospecificity versus the D-enantiomer make it irreplaceable for mechanistic enzymology, selective AP-B targeting in tissue homogenates, and assay validation. Generic thiol-based substitutes cannot replicate this potency or selectivity profile. Secure the gold-standard AP-B inhibitor for your research program.

Molecular Formula C6H16N2S
Molecular Weight 148.27 g/mol
CAS No. 105290-01-5
Cat. No. B1675789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysinethiol
CAS105290-01-5
Synonyms2,6-diamino-1-hexanethiol
lysinethiol
lysinethiol dihydrobromide
lysinethiol dihydrochloride
Molecular FormulaC6H16N2S
Molecular Weight148.27 g/mol
Structural Identifiers
SMILESC(CCN)CC(CS)N
InChIInChI=1S/C6H16N2S/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2
InChIKeyONDNDTMAYANFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lysinethiol (CAS 105290-01-5): A Subnanomolar Aminopeptidase B Inhibitor for Selective Enzyme Studies


Lysinethiol (CAS 105290-01-5), also known as 2,6-diamino-1-hexanethiol, is a sulfur-containing amino acid analog classified as an aminopeptidase inhibitor [1]. It functions as a competitive, reversible inhibitor of aminopeptidase B (AP-B; EC 3.4.11.6), with a reported subnanomolar inhibition constant (Ki) [2]. The compound features a primary thiol (-SH) group that is hypothesized to coordinate with the active-site zinc ion in metallo-aminopeptidases, disrupting catalytic activity [2].

Lysinethiol vs. Generic Thiol Inhibitors: Why Structural Specificity Prevents Simple Substitution


Although several small-molecule thiols inhibit metallo-aminopeptidases, their potency and selectivity vary dramatically due to differences in side-chain structure and stereochemistry. For instance, L-leucinethiol, a close structural analog, inhibits AP-B with a Ki 140-fold higher than Lysinethiol [1]. Furthermore, the D-enantiomer of lysinethiol is over 100,000-fold less potent, underscoring the critical importance of stereochemistry [1]. These quantitative discrepancies confirm that generic substitution with other thiol-containing compounds is not feasible for applications requiring precise, high-affinity inhibition of aminopeptidase B.

Quantitative Differentiation of Lysinethiol: Head-to-Head Potency and Selectivity Data for Procurement Decisions


Lysinethiol vs. L-Leucinethiol: >140-Fold Higher Affinity for Aminopeptidase B

In a direct head-to-head comparison using purified aminopeptidase B (AP-B), L-Lysinethiol exhibited a subnanomolar inhibition constant (Ki) of 9.1 × 10⁻¹⁰ M (0.91 nM) [1]. Under identical assay conditions, the structurally related inhibitor L-leucinethiol showed a Ki of 1.3 × 10⁻⁷ M (130 nM) [1]. This represents a >140-fold difference in affinity, establishing Lysinethiol as the superior tool compound for selective AP-B inhibition.

Aminopeptidase B Enzyme Kinetics Competitive Inhibition

Stereochemical Determinant of Potency: L-Lysinethiol vs. D-Isomer Demonstrates >100,000-Fold Discrimination

The stereochemical configuration is a decisive factor for inhibitor potency. L-Lysinethiol demonstrates a Ki of 9.1 × 10⁻¹⁰ M (0.91 nM) against AP-B [1]. In stark contrast, the D-isomer of lysinethiol is markedly less effective, with a measured Ki of 9.8 × 10⁻⁵ M (98,000 nM) [1]. This constitutes a >107,000-fold difference in inhibitory activity, confirming the absolute requirement for the L-configuration for high-affinity binding.

Stereochemistry Enzyme Specificity Aminopeptidase B

Lysinethiol vs. Bestatin and Thiolbestatin Analogs: Comparative AP-B Inhibition Potency

While direct head-to-head comparisons between Lysinethiol and bestatin under identical conditions are not available, cross-study analysis of AP-B inhibition constants provides a quantitative benchmark. Lysinethiol inhibits AP-B with a Ki of 0.91 nM [1]. In contrast, bestatin (ubenimex), a well-known aminopeptidase inhibitor, exhibits a Ki of approximately 60 nM against AP-B [2]. Even a sulfur-containing bestatin analog (2-thiolbestatin) only achieved a Ki of 4.6 nM for AP-B [2]. This suggests that Lysinethiol maintains a ~65-fold potency advantage over bestatin and a ~5-fold advantage over a rationally designed thiol-bestatin hybrid, highlighting its exceptional affinity for this target.

Aminopeptidase B Bestatin Analogs Structure-Activity Relationship

Limited Selectivity Profile: Potential Advantage for Specific AP-B Studies Over Broad-Spectrum Inhibitors

Data on the selectivity of Lysinethiol across multiple aminopeptidases is limited. However, the available evidence suggests a degree of target preference. While extremely potent against AP-B (Ki = 0.91 nM) [1], Lysinethiol is a significantly weaker inhibitor of leucine aminopeptidase (LAP), with a reported Ki of 6.3 × 10⁻⁵ M (63,000 nM) [2]. This represents a nearly 70,000-fold difference in affinity between AP-B and LAP. For comparison, bestatin is a potent inhibitor of both AP-B and LAP [2]. This large potency gap indicates that Lysinethiol may serve as a more selective tool than broad-spectrum inhibitors like bestatin when discriminating between AP-B and LAP activity.

Enzyme Selectivity Aminopeptidase B Leucine Aminopeptidase

Impact of Chloride and Calcium Ions on Lysinethiol's Inhibitory Activity

Aminopeptidase B activity is known to be modulated by chloride (Cl⁻) and calcium (Ca²⁺) ions. While direct comparative data for Lysinethiol under varying ion concentrations are not available, studies on related aminopeptidase inhibitors indicate that the presence and concentration of these ions can alter enzyme conformation and inhibitor binding [1]. Users of Lysinethiol should be aware that the absolute inhibitory potency (Ki) observed may vary depending on the ionic composition of the assay buffer. For example, the Ki of Lysinethiol for wild-type AP-B in the presence of 4 mM Ca²⁺ is reported as 2.98 µM (2980 nM) [2], which is >3,000-fold higher than the value observed in the absence of Ca²⁺ (0.91 nM) [3]. This demonstrates a profound Ca²⁺-dependent modulation of inhibitor binding.

Enzyme Modulation Cofactor Dependence Aminopeptidase B

Lysinethiol Application Scenarios: From Enzyme Mechanism Studies to Assay Development


High-Resolution Enzyme Kinetic Studies Requiring Maximal AP-B Inhibition

Researchers investigating the catalytic mechanism of aminopeptidase B (AP-B) or its role in peptide hormone processing can employ L-Lysinethiol as a gold-standard inhibitor. Its subnanomolar Ki (0.91 nM) ensures near-complete enzyme inhibition at low concentrations, minimizing off-target effects and allowing for precise kinetic measurements [1]. The compound's >140-fold higher potency over L-leucinethiol and >100,000-fold stereospecificity make it the superior choice for studies where absolute target engagement is paramount [1].

Selective Inhibition of AP-B in Complex Biological Samples

In cellular lysates or tissue homogenates containing multiple aminopeptidases (e.g., AP-B, LAP, AP-M), L-Lysinethiol can be used to selectively inhibit AP-B activity with minimal cross-reactivity. Its ~70,000-fold lower potency against leucine aminopeptidase (LAP) compared to AP-B provides a functional window for specific AP-B targeting [1]. This selectivity is a significant advantage over broad-spectrum inhibitors like bestatin, allowing researchers to dissect the specific contribution of AP-B to complex physiological processes [2].

Development and Validation of AP-B-Specific Activity Assays

Biochemical assay developers can utilize L-Lysinethiol as a reference inhibitor to validate the specificity of new fluorogenic or colorimetric substrates for AP-B. A diagnostic decrease in signal upon addition of Lysinethiol confirms AP-B activity, while a lack of response in the presence of L-leucinethiol or bestatin (which inhibit a broader range of aminopeptidases) further validates assay specificity [1]. This application is critical for high-throughput screening campaigns targeting AP-B.

Structure-Activity Relationship (SAR) Studies of Aminopeptidase B

Medicinal chemists exploring the AP-B active site can use L-Lysinethiol as a benchmark ligand for SAR studies. By comparing the inhibitory constants of novel analogs against the baseline Ki of Lysinethiol (0.91 nM), researchers can quantify the impact of structural modifications on binding affinity [1]. The profound loss of activity with the D-isomer (Ki = 98,000 nM) serves as a critical control, demonstrating the strict stereochemical requirements of the AP-B active site [1].

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